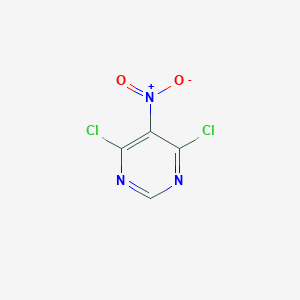

4,6-Dichloro-5-nitropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89693. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTISZQLTGAYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063409 | |

| Record name | 4,6-Dichloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-93-2 | |

| Record name | 4,6-Dichloro-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,6-dichloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-5-nitropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 4,6-dichloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dichloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-nitro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dichloro-5-nitropyrimidine CAS number 4316-93-2 properties

An In-depth Technical Guide to 4,6-Dichloro-5-nitropyrimidine (CAS: 4316-93-2)

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for professionals in research, and drug development.

Core Properties and Data

This compound is a yellow crystalline solid.[1][2] It is a versatile building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Citations |

| CAS Number | 4316-93-2 | [1][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₄HCl₂N₃O₂ | [4][5][6][7][10][13][14] |

| Molecular Weight | 193.98 g/mol | [4][5][6][7][10] |

| Appearance | Yellow crystalline solid / White to off-white to pale brown solid | [1][4] |

| Melting Point | 100 - 103 °C | [2][4][6] |

| Boiling Point | 325.80 °C | [5] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. Also soluble in Chloroform, Ethyl Acetate, Methanol, and Toluene. | [1][3][9] |

| Storage Conditions | Store at 0-8 °C or <-15°C. Keep container tightly closed in a well-ventilated place. | [4][5] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

| Spectral Data Type | Details | Citations |

| ¹H NMR | (DMSO-D6) δ 8.3 (s, 1H, Ar) | [2] |

| ¹³C NMR | Spectra available. | [14][15] |

| IR Spectrum | Spectra available (KBr disc, nujol mull, ATR-IR). | [1][10][14] |

| Mass Spectrum | Electron ionization mass spectrum available. | [1][15][16] |

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis.[2] Its reactivity is primarily defined by the two chlorine atoms and the nitro group attached to the pyrimidine (B1678525) ring, making it a versatile precursor for various derivatives.[3][4]

Experimental Protocol: Synthesis from 4,6-dihydroxy-5-nitropyrimidine (B14392)

A common laboratory-scale synthesis of this compound involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine.[2][7]

Materials:

-

4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol)

-

Phosphorus oxychloride (POCl₃) (96 mL, 1056 mmol)

-

Dimethylaniline (32.6 mL, 246 mmol)

-

Ice (300 g)

-

Ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A suspension of 4,6-dihydroxy-5-nitropyrimidine in phosphorus oxychloride is prepared.[2]

-

Dimethylaniline is added to the suspension.[2]

-

The reaction mixture is heated in an oil bath at 125-130 °C for 1 hour.[2]

-

Excess phosphorus oxychloride is removed by evaporation.[2]

-

The residue is carefully poured onto ice, leading to the formation of a solid product.[2]

-

The solid is collected by filtration.[2]

-

The filtrate is extracted with ether.[2]

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.[2]

-

The solvent is evaporated, and the resulting residue is purified by fast column chromatography using dichloromethane to yield the final product.[2]

This procedure typically affords the product in a 70% yield.[2]

Chemical Reactivity

The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, which allows for the introduction of various functional groups.[3] For instance, reactions with primary amines can lead to the formation of disubstituted dialkyl/arylamine pyrimidines.[17] The nitro group can also be a site for chemical modification, such as reduction to an amino group, further expanding the synthetic possibilities.[3]

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several high-stakes research and development areas.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Notably, it is an intermediate in the synthesis of Tenofovir, an antiviral drug used to treat HIV.[5] It is also used in developing treatments for bacterial infections and cancer.[4]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides to protect crops.[1][4] Its mechanism of action in herbicidal applications involves the disruption of key enzymes and pathways essential for plant growth.[1]

-

Biochemical Research: Researchers use this compound in studies related to nucleic acid interactions, which aids in understanding genetic processes and identifying potential therapeutic targets.[4]

Safety and Handling

This compound is considered hazardous and requires careful handling.[18]

| Hazard Information | Details | Citations |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][8][14] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405. | [1][14] |

| Personal Protective Equipment | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. | [1][18] |

| Toxicity | Toxic by inhalation, in contact with skin, and if swallowed. | [1] |

Visualized Data and Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 4316-93-2 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 4316-93-2 | FD09665 [biosynth.com]

- 6. 4,6-ジクロロ-5-ニトロピリミジン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CAS # 4316-93-2, this compound - chemBlink [ww.chemblink.com]

- 9. usbio.net [usbio.net]

- 10. This compound(4316-93-2) IR Spectrum [m.chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. 4316-93-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound, 98% | Fisher Scientific [fishersci.ca]

- 14. This compound | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 18. fishersci.com [fishersci.com]

physical and chemical properties of 4,6-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,6-Dichloro-5-nitropyrimidine. It includes detailed experimental protocols, spectral data, and visualizations to support its application in research and development.

Core Properties of this compound

This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a pyrimidine (B1678525) ring activated by an electron-withdrawing nitro group and two reactive chlorine atoms, allows for diverse chemical transformations.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄HCl₂N₃O₂ | [2] |

| Molecular Weight | 193.98 g/mol | [2] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 100-103 °C | [4] |

| Boiling Point | 325.80 °C | [4] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | [3] |

| CAS Number | 4316-93-2 | [2] |

| InChIKey | HCTISZQLTGAYOX-UHFFFAOYSA-N | [2] |

Spectral Data

-

¹H NMR (DMSO-d₆): δ 8.3 (s, 1H, Ar-H).

-

¹³C NMR: Spectral data is available and indicates the presence of the pyrimidine core carbons.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the aromatic ring, C-Cl bonds, and the nitro group.[2]

-

Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak and fragmentation patterns consistent with the structure, including the characteristic isotopic signature of two chlorine atoms.[5][6] The fragmentation is primarily driven by the presence of the nitro group and the halogen atoms on the electron-deficient pyrimidine ring.[7]

Synthesis and Reactivity

Synthesis of this compound

The compound is typically synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392).[8]

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon atoms. The electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring activate the C4 and C6 positions for nucleophilic attack.

Common nucleophiles that react with this substrate include amines, alcohols, and thiols, leading to the corresponding substituted pyrimidines. These reactions are fundamental to the construction of more complex molecules, particularly in the synthesis of kinase inhibitors where the pyrimidine core often serves as a scaffold that mimics the adenine (B156593) ring of ATP, binding to the hinge region of the kinase active site.[9][10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphoryl chloride (excess, ~6-7 equivalents).

-

Addition of Catalyst: To this suspension, carefully add N,N-dimethylaniline (1.5 equivalents).

-

Heating: Heat the reaction mixture in an oil bath to 125-130°C and maintain this temperature for 1 hour.

-

Work-up: After cooling, remove the excess phosphoryl chloride by evaporation under reduced pressure. Slowly and carefully pour the residue onto crushed ice.

-

Isolation and Purification: Collect the resulting solid by filtration. The filtrate can be extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography using dichloromethane (B109758) as the eluent to yield this compound as a light brown solid.

General Protocol for Nucleophilic Substitution with an Amine

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or THF in a round-bottom flask.

-

Addition of Reagents: Add the desired amine (1-2 equivalents) and a base such as triethylamine (B128534) or diisopropylethylamine (2-3 equivalents).

-

Reaction: Stir the mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Applications in Drug Discovery: Kinase Inhibition

The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors for cancer therapy.[3][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By substituting the chlorine atoms of this compound with various functional groups, medicinal chemists can design potent and selective inhibitors that target the ATP-binding site of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11]

The diagram above illustrates a general mechanism where a pyrimidine-based inhibitor competes with ATP for the kinase's binding site. This prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival, and ultimately promoting apoptosis in cancer cells.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(4316-93-2) IR Spectrum [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 4316-93-2 | FD09665 [biosynth.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

An In-depth Technical Guide to 4,6-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4,6-dichloro-5-nitropyrimidine, a key building block in medicinal and agricultural chemistry.

Chemical Structure and Properties

This compound is a substituted pyrimidine (B1678525) ring with the chemical formula C₄HCl₂N₃O₂. The presence of two electron-withdrawing chlorine atoms and a nitro group makes the pyrimidine ring highly electron-deficient, which is key to its reactivity.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄HCl₂N₃O₂ | [1][2] |

| Molecular Weight | 193.98 g/mol | [3] |

| CAS Number | 4316-93-2 | [1] |

| InChI | InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H | [1][2] |

| Canonical SMILES | C1=NC(=C(C(=N1)Cl)--INVALID-LINK--[O-])Cl | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 100-103 °C | [4] |

| Solubility | Sparingly soluble in water. Soluble in approximately 8 parts of methanol. Soluble in other polar organic solvents. | [1] |

| Storage | Ambient temperatures, in a well-ventilated place with the container tightly closed. | [1] |

Spectroscopic Data

Detailed spectroscopic data is available for the characterization of this compound.

Table 3: Spectroscopic Data Summary

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (DMSO-d6): δ 8.3 (s, 1H, Ar) | [4] |

| ¹³C NMR | Spectrum available. | [5] |

| Infrared (IR) | Spectrum available. | [5][6] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. | [2][5][7] |

Synthesis and Purification

This compound is typically synthesized by the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392).

Experimental Protocol: Synthesis

A general and widely used procedure for the synthesis of this compound is as follows:

-

To a suspension of 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphorus oxychloride (a large excess, serving as both reagent and solvent), N,N-dimethylaniline (catalytic amount) is added.

-

The reaction mixture is heated, typically in an oil bath at approximately 125-130 °C, for about 1 hour.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by evaporation under reduced pressure.

-

The residue is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid product is collected by filtration. The aqueous filtrate can be further extracted with an organic solvent like ether to recover any dissolved product.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

After solvent removal, the crude product is purified.

Purification Methods

The crude this compound can be purified by recrystallization from a solvent such as petroleum ether or by fast column chromatography using a solvent system like dichloromethane.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Pyrimidine, 4,6-dichloro-5-nitro- [webbook.nist.gov]

- 3. This compound | 4316-93-2 | FD09665 [biosynth.com]

- 4. This compound | 4316-93-2 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(4316-93-2) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Solubility Profile of 4,6-Dichloro-5-nitropyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-5-nitropyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity, stemming from the presence of two chlorine atoms and a nitro group on the pyrimidine (B1678525) ring, makes it a versatile building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a standard experimental protocol for solubility determination, and offers a logical workflow for solvent selection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄HCl₂N₃O₂ | [1] |

| Molecular Weight | 193.98 g/mol | |

| Appearance | Yellow Crystalline Solid | [2] |

| Melting Point | 100-103 °C | |

| CAS Number | 4316-93-2 | [1] |

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. The presence of two chlorine atoms and a nitro group lends the molecule a degree of polarity, favoring its dissolution in polar organic solvents.[3]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the public domain. However, one key data point has been identified:

| Solvent | Temperature | Solubility | Method | Reference |

| Methanol | Not Specified | ~12.5 g/100 mL* | Not Specified | [2] |

*Calculated from the reported solubility of "ca 8 parts of MeOH," which is interpreted as 1 gram of solute in 8 milliliters of solvent.

Qualitative Solubility Data

Qualitative solubility information has been derived from various sources, including synthesis and purification procedures.

| Solvent | Solubility | Observations/Context | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | Generally soluble in polar aprotic solvents. | [3] |

| Dimethylformamide (DMF) | Soluble | Generally soluble in polar aprotic solvents. | [3] |

| Chloroform | Soluble | Listed as a solvent. | [4] |

| Ethyl Acetate | Soluble | Listed as a solvent. | [4] |

| Toluene | Soluble | Listed as a solvent. | [4] |

| Diethyl Ether (Et₂O) | Soluble | Used as a solvent for extraction during synthesis. | [2] |

| Dichloromethane (DCM) | Soluble | Used as an eluent in column chromatography for purification. | [2] |

| Petroleum Ether (b.p. 85-105 °C) | Sparingly Soluble (Hot) / Insoluble (Cold) | Used for recrystallization, indicating good solubility at elevated temperatures and poor solubility at lower temperatures. | [2] |

| Water | Insoluble/Sparingly Soluble | Generally considered insoluble in aqueous environments. | [3][5] |

It is a general trend for the solubility of organic compounds to increase with a rise in temperature.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following gravimetric method provides a reliable and straightforward approach.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a constant temperature. An excess of the solid is stirred in the solvent for a sufficient period to ensure equilibrium is reached. The undissolved solid is then removed, and the concentration of the solute in a known mass or volume of the clear supernatant is determined by evaporating the solvent and weighing the residual solute.[6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Oven or vacuum oven for drying

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vial and place it in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[7]

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the undissolved solid to settle by stopping the agitation for a few hours.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point can be used.

-

Once the solvent is completely removed, place the container with the dried solute in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Weigh the container with the dried solute on an analytical balance.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of supernatant in mL) * 100

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for a specific application, such as a chemical reaction or recrystallization, based on the solubility characteristics of this compound.

Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent.

References

Technical Guide: Physicochemical Properties of 4,6-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4,6-dichloro-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1] This document includes a summary of its physical properties, detailed experimental protocols for thermal analysis, and a diagram illustrating its synthetic context.

Core Physicochemical Data

This compound is a solid at room temperature, appearing as a white to pale brown crystalline substance.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 100 - 103 °C | [1][2][3][4] |

| Boiling Point | Data not available | |

| Molecular Formula | C₄HCl₂N₃O₂ | [1] |

| Molecular Weight | 193.98 g/mol | [1][3] |

| Appearance | White to off-white to pale brown solid | [1][2] |

Experimental Protocols

The following are detailed methodologies for the determination of the melting point of solid organic compounds like this compound.

Melting Point Determination using a Capillary Tube Method (Thiele Tube or Melting Point Apparatus)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Thiele tube or a commercial melting point apparatus

-

Heating medium (e.g., mineral oil for Thiele tube)

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end.[5][6][7] The sample should be packed to a height of 1-2 mm.[5][6]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then inserted into the Thiele tube containing a heating oil.[5]

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[2][7]

-

-

Heating: The apparatus is heated gently. For a preliminary determination, a rapid heating rate can be used to find an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[2][7]

-

Observation and Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2][7][8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]

Synthetic Pathway and Applications

This compound is a versatile synthetic intermediate.[1] It is commonly used in the development of pharmaceuticals, particularly for cancer and bacterial infection treatments, as well as in the formulation of agrochemicals like herbicides and fungicides.[1] Its synthesis typically involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine.

Below is a diagram illustrating the logical workflow of its synthesis and subsequent application.

Caption: Synthetic workflow of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. 4,6-ジクロロ-5-ニトロピリミジン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 4316-93-2 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

Spectroscopic Analysis of 4,6-Dichloro-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4,6-dichloro-5-nitropyrimidine. It includes a summary of spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound, which is a key building block in the synthesis of various pharmaceuticals and agrochemicals.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single peak corresponding to the proton at the C2 position of the pyrimidine (B1678525) ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~8.3 | Singlet | 1H | C2-H | DMSO-d₆ |

¹³C NMR Data

While a specific peak list is not available, the proton-decoupled ¹³C NMR spectrum is expected to show three signals corresponding to the three distinct carbon environments in the pyrimidine ring. The chemical shifts can be estimated based on the effects of the electronegative chloro and nitro substituents.

| Predicted Chemical Shift (δ) ppm | Assignment | Notes |

| > 155 | C4 / C6 | Carbons attached to chlorine atoms, expected to be significantly downfield. |

| 150 - 155 | C2 | Carbon at position 2, influenced by adjacent nitrogen atoms. |

| 130 - 140 | C5 | Carbon attached to the nitro group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 | Aromatic C-H Stretch | Weak |

| 1550 - 1600 | C=N/C=C Ring Stretch | Medium-Strong |

| 1520 - 1560 | Asymmetric NO₂ Stretch | Strong |

| 1340 - 1380 | Symmetric NO₂ Stretch | Strong |

| 800 - 850 | C-N Stretch | Medium |

| 600 - 840 | C-Cl Stretch | Strong |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound, which exists as a solid at room temperature.

NMR Spectroscopy Protocol

This protocol is for acquiring a standard ¹H and ¹³C NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Transfer the solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely and label it.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Optimize the magnetic field homogeneity by shimming on the sample.

-

Acquire a standard 1D spectrum using appropriate parameters (e.g., spectral width, number of scans, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H).

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

This is a common and effective method for obtaining an IR spectrum of a solid compound.[1]

-

Sample Preparation:

-

Place a small amount (approx. 50 mg) of this compound into a small vial or test tube.[1]

-

Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to completely dissolve the solid.[1]

-

Using a pipette, drop a small amount of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1]

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[1]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder in the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis:

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

commercial suppliers of 4,6-Dichloro-5-nitropyrimidine

An In-depth Technical Guide to 4,6-Dichloro-5-nitropyrimidine for Researchers and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a pyrimidine (B1678525) ring substituted with two chlorine atoms and a nitro group, imparts a high degree of reactivity, making it a valuable building block for the synthesis of a wide array of biologically active molecules.[1] This compound serves as a key precursor in the development of various pharmaceuticals, including treatments for bacterial infections and cancer, as well as in the formulation of herbicides and fungicides.[1] It is also utilized in biochemical research, particularly in studies involving nucleic acid interactions.[1] Notably, it is an intermediate in the synthesis of Tenofovir, an antiviral drug used to treat HIV.[2]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The table below summarizes the product specifications from several prominent suppliers.

| Supplier | Product Number | Purity | Appearance | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Sigma-Aldrich | D69300 | ≥97% | Crystals | 100-103 | C₄HCl₂N₃O₂ | 193.98 | 4316-93-2 |

| Thermo Scientific | A14979 | 98% | Light yellow to yellow crystalline powder | 100-104 | C₄HCl₂N₃O₂ | 193.98 | 4316-93-2 |

| TCI | D4105 | >98.0% (GC) | White to Light yellow powder to crystal | 100-104 | C₄HCl₂N₃O₂ | 193.98 | 4316-93-2 |

| Chem-Impex | 02167 | White to off-white to pale brown solid | 100-103 | C₄HCl₂N₃O₂ | 193.98 | 4316-93-2 | |

| Biosynth | FD09665 | 102 | C₄HCl₂N₃O₂ | 193.98 | 4316-93-2 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4,6-dihydroxy-5-nitropyrimidine (B14392) with phosphorus oxychloride.[3][4]

Procedure 1:

-

Suspend 4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol) in phosphoryl chloride (96 mL, 1056 mmol).[5]

-

Add dimethylaniline (32.6 mL, 246 mmol) to the suspension.[5]

-

Heat the reaction mixture in an oil bath at 125 °C, then increase the temperature to 130 °C and maintain for 1 hour.[5]

-

After the reaction is complete, remove the excess phosphoryl chloride by evaporation.[5]

-

Slowly pour the residue onto ice (300 g) to precipitate the solid product.[5]

-

Collect the solid by filtration.[5]

-

Extract the filtrate with ether.[5]

-

Combine the organic layers, wash with water and brine, and then dry with anhydrous sodium sulfate (B86663).[5]

-

Remove the solvent by evaporation and purify the residue by flash column chromatography using dichloromethane (B109758) to yield this compound as a light brown solid (21.5 g, 70% yield).[5]

Procedure 2:

-

Disperse 500 g of 5-nitro-4,6-dihydroxypyrimidine in 2000 ml of phosphorus oxychloride.[4]

-

Cool the mixture to 6 °C and add 2000 ml of diisopropylethylamine dropwise.[4]

-

After the addition is complete, raise the temperature to 100 °C and allow the reaction to proceed for 5 hours.[4]

-

Cool the mixture to 25 °C and remove excess phosphorus oxychloride by concentration under reduced pressure.[4]

-

Slowly pour the reaction mixture into 5 kg of crushed ice and stir for approximately 1 hour.[4]

-

Extract the mixture with 2000 ml of ethyl acetate.[4]

-

Adjust the pH of the aqueous layer to neutral with a saturated aqueous solution of sodium bicarbonate and wash once with a saturated aqueous solution of sodium chloride.[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 600 g of this compound (yield: 97%).[4]

Reduction of this compound to 4,6-Dichloro-5-aminopyrimidine

The nitro group of this compound can be reduced to an amino group, a key step in the synthesis of various derivatives.

Reported Method: The reduction of this compound to its corresponding 5-amino derivative has been reported using iron (Fe) in the presence of acetic acid or hydrochloric acid (HCl).[6] An efficient system for aryl nitro reduction using Fe powder and calcium chloride (CaCl₂) has also been reported.[6]

Visualizations

The following diagrams illustrate key logical and chemical pathways involving this compound.

Caption: A typical workflow for utilizing this compound in a drug discovery context.

Caption: Synthesis of this compound from 4,6-dihydroxy-5-nitropyrimidine.

Caption: Reduction of this compound to form the corresponding amino derivative.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Some suppliers recommend storage at temperatures below -15°C.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4316-93-2 | FD09665 [biosynth.com]

- 3. This compound CAS 4316-93-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 4316-93-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 4316-93-2 | TCI EUROPE N.V. [tcichemicals.com]

safety and handling of 4,6-Dichloro-5-nitropyrimidine MSDS

An In-depth Technical Guide on the Safety and Handling of 4,6-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 4316-93-2), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification Summary [2]

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning [1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 4316-93-2 | [1][3] |

| Molecular Formula | C₄HCl₂N₃O₂ | [3] |

| Molecular Weight | 193.97 g/mol | [2][3] |

| Appearance | White to light yellow or tan crystalline solid/powder | [3][4][5] |

| Melting Point | 100 - 103 °C | [2][3][4] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | [5] |

| Stability | Stable under normal conditions. | [1] |

Toxicological Information

While the toxicological properties have not been fully investigated, the available data indicates irritant properties[1]. No quantitative data on acute toxicity (e.g., LD50/LC50), mutagenic, reproductive, or teratogenic effects is currently available[1]. The primary target organ for single-exposure toxicity is the respiratory system[1][2].

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain chemical integrity.

Experimental Protocol for Handling

-

Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood[1].

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the workflow diagram below. This includes chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, chemical-resistant gloves, and a lab coat[1][1].

-

Avoiding Contact: Do not get the substance in eyes, on skin, or on clothing. Avoid breathing dust[1].

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Dust Formation: Avoid dust formation during handling and transfer[1].

Storage Protocol

-

Container: Keep the container tightly closed and store in a well-ventilated place[1].

-

Conditions: Store in a cool, dry place. Some suppliers recommend storage at 0-8 °C[3].

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents[1].

-

Security: For larger quantities or in shared spaces, consider storing locked up[1].

Visualization of Safety and Emergency Protocols

The following diagrams illustrate the logical workflows for selecting personal protective equipment and responding to accidental exposure.

Caption: PPE Selection Workflow for this compound.

Caption: First-Aid Emergency Response for Accidental Exposure.

Emergency and Disposal Procedures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry powder, or water spray[1]. For major fires, evacuate the area and fight the fire remotely due to the risk of explosion[1].

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[1][6].

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1].

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing dust. Wear the appropriate PPE as described in Section 4.1 and the diagram above.

-

Containment and Cleanup: Sweep up the spilled material, avoiding dust generation. Place it in a suitable, closed container for disposal[6].

-

Environmental Precautions: Prevent the substance from entering drains or waterways[6].

Waste Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant[1]. Do not empty into drains[6].

References

The Dual Reactivity of 4,6-Dichloro-5-nitropyrimidine: A Technical Guide to its Synthetic Utility

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the reactivity of the chloro and nitro groups in 4,6-dichloro-5-nitropyrimidine, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's synthetic potential, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Executive Summary

This compound is a highly activated heterocyclic compound, primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine (B1678525) ring, powerfully augmented by the nitro group at the C5 position, renders the C4 and C6 positions exceptionally electrophilic. This guide elucidates the regioselective reactivity of the two chloro groups and explores the potential of the nitro group to act as a leaving group, providing a framework for the strategic design of novel chemical entities.

The Activating Power of the Nitro Group

The paramount influence on the reactivity of this compound is the C5-nitro group. Its strong -I (inductive) and -M (mesomeric) effects significantly reduce the electron density of the pyrimidine ring, thereby facilitating attack by a wide range of nucleophiles. This activation is crucial for the facile displacement of the chloro substituents, which are excellent leaving groups in this electron-deficient system. The general order of reactivity for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5, a trend that holds true and is amplified in this molecule.[1]

Reactivity and Regioselectivity of the Chloro Groups

The two chlorine atoms at the C4 and C6 positions are the primary sites for nucleophilic attack. Due to the symmetrical nature of the molecule, these positions are chemically equivalent. However, substitution of the first chloro group can influence the reactivity of the second.

Monosubstitution

Under controlled conditions, monosubstitution can be achieved with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction proceeds readily, often at room temperature or with gentle heating.

Disubstitution

Disubstitution occurs under more forcing conditions, such as higher temperatures or the use of a stronger base, allowing for the introduction of two different or identical nucleophiles. This sequential substitution provides a pathway to a diverse array of 4,6-disubstituted-5-nitropyrimidines.

Quantitative Analysis of Chloro Group Displacement

The following tables summarize the yields of mono- and disubstitution products with various nucleophiles, demonstrating the broad scope of this transformation.

Table 1: Monosubstitution of this compound with Alcohols

| Nucleophile (Alcohol) | Product | Yield (%) |

| Prop-2-yn-1-ol | 4-Chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidine | Moderate |

| Benzyl alcohol | 4-(Benzyloxy)-6-chloro-5-nitropyrimidine | 47% |

| Ethanol | 4-Chloro-6-ethoxy-5-nitropyrimidine | 16% |

Table 2: Disubstitution of this compound Derivatives with Amines

| Starting Material | Nucleophile (Amine) | Product | Yield (%) |

| 4-Chloro-6-(prop-2-yn-1-yloxy)pyrimidine | N-Benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 55% |

| 4-(Benzyloxy)-6-chloro-5-nitropyrimidine | N-Benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 33% |

| 4-Chloro-6-ethoxy-5-nitropyrimidine | N-Benzylamine | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 82% |

| 4-Chloro-6-ethoxy-5-nitropyrimidine | N-Propylamine | N4,N6-Dipropyl-5-nitropyrimidine-4,6-diamine | 92% |

| 4-Chloro-6-ethoxy-5-nitropyrimidine | N-Isobutylamine | N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine | 83% |

The Nitro Group: Activating Group and Potential Leaving Group

While the primary role of the nitro group in this molecule is activation, it is well-documented that a nitro group can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient. Displacement of a nitro group is generally more difficult than displacement of a halogen and often requires harsh reaction conditions.

In the context of this compound, the displacement of the nitro group is not the preferred reaction pathway under typical nucleophilic substitution conditions where the chloro groups are present. The C-Cl bonds are weaker and the chloride ion is a better leaving group than the nitrite (B80452) ion in this system. However, after substitution of the chloro groups, the reactivity of the nitro group could be explored with potent nucleophiles under more forcing conditions.

Experimental Protocols

General Procedure for Monosubstitution with Alcohols

To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF), a solution of the corresponding alcohol (1.0 equiv.) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) in THF is added dropwise at 0 °C. The reaction mixture is stirred for a specified time, and the solvent is removed under reduced pressure. The crude product is then purified by extraction and column chromatography.

General Procedure for Disubstitution with Amines

To a solution of the monosubstituted 4-alkoxy-6-chloro-5-nitropyrimidine (1.0 equiv.) in a suitable solvent like dichloromethane (B109758) (DCM), the desired primary amine (2.0 equiv.) and a base such as triethylamine (B128534) (TEA) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified by standard work-up procedures and column chromatography.

Mechanistic Insights and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for nucleophilic aromatic substitution on this compound and a typical experimental workflow for the synthesis of disubstituted derivatives.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Experimental Workflow for Disubstitution.

Conclusion

This compound is a highly valuable and reactive platform for the synthesis of a wide range of substituted pyrimidines. The chloro groups at the C4 and C6 positions are readily displaced by a variety of nucleophiles in a regioselective manner, a reactivity profile that is significantly enhanced by the C5-nitro group. While the nitro group's primary function is activation, its potential as a leaving group under specific conditions should not be overlooked. This guide provides the foundational knowledge for harnessing the unique reactivity of this molecule in the pursuit of novel chemical discovery.

References

The Lynchpin of Pyrimidine Chemistry: A Technical Guide to 4,6-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, 4,6-dichloro-5-nitropyrimidine stands out as a pivotal building block. Its unique electronic and structural features, characterized by two reactive chlorine atoms and a strongly electron-withdrawing nitro group, render it an exceptionally versatile precursor for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth exploration of the role of this compound in pyrimidine (B1678525) chemistry, detailing its synthesis, reactivity, and applications in the development of biologically active molecules.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392).[1] This reaction is typically carried out using phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,6-dihydroxy-5-nitropyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or Dimethylaniline

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphorus oxychloride (excess) is prepared.

-

The mixture is cooled in an ice bath, and N,N-diisopropylethylamine or dimethylaniline (1.5 equivalents) is added dropwise.

-

The reaction mixture is then heated to reflux (approximately 100-130°C) and maintained at this temperature for several hours (typically 1-5 hours).

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and slowly poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

For further purification, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. The presence of the nitro group at the C5 position strongly activates the pyrimidine ring towards nucleophilic attack, making the chlorine atoms excellent leaving groups. This allows for the sequential and regioselective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

This versatile reactivity makes this compound a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[2] It is particularly valuable in the construction of fused heterocyclic systems such as purines and pteridines, which are core structures in many therapeutic agents.

Synthesis of Dihydropteridinones

This compound is a versatile building block for the solid-phase synthesis of dihydropteridinones, a class of compounds with significant biological activity. The synthetic strategy involves a sequential nucleophilic aromatic substitution followed by a reductive cyclization.

Caption: Solid-phase synthesis of dihydropteridinones.

Synthesis of Substituted Purines

Substituted purines are another important class of bioactive molecules that can be efficiently synthesized from this compound. The general approach involves the sequential displacement of the two chlorine atoms with different amines, followed by reduction of the nitro group and subsequent cyclization to form the imidazole (B134444) ring of the purine.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and yields for representative nucleophilic aromatic substitution reactions on chloropyrimidines, highlighting the versatility of this class of compounds.

| Nucleophile | Electrophile | Solvent | Base | Temperature | Time | Yield (%) |

| Piperidine | 2-Chloro-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 h | ~95 |

| Morpholine | 2-Chloro-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 h | ~92 |

| Benzylamine | 2-Chloro-5-nitropyridine | Isopropanol/H₂O | None | 80°C | 2 h | ~90 |

| Aniline | 2-Chloro-5-nitropyridine | DMF | K₂CO₃ | 100°C | 6 h | ~85 |

| p-Methoxyaniline | 2-Chloro-5-nitropyridine | DMF | K₂CO₃ | 100°C | 5 h | ~88 |

| Cyclohexylamine | 2-Chloro-5-nitropyridine | Ethanol | Et₃N | Reflux | 4 h | ~93 |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Application in Kinase Inhibitor Synthesis: The Case of Zanubrutinib

While not directly synthesized from this compound, the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib serves as an excellent example of a complex, biologically active molecule built upon a pyrimidine core, illustrating the downstream potential of pyrimidine chemistry.[1] Zanubrutinib is a potent and selective inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[1][3]

B-Cell Receptor (BCR) Signaling Pathway and Inhibition by Zanubrutinib

The following diagram illustrates the BCR signaling pathway and the mechanism of action of Zanubrutinib.

Caption: Inhibition of the BCR signaling pathway by Zanubrutinib.

Zanubrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[1] This blocks the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, making Zanubrutinib an effective therapeutic agent for various B-cell malignancies.[1][3]

Conclusion

This compound is a cornerstone reagent in modern pyrimidine chemistry. Its facile synthesis and predictable reactivity make it an invaluable tool for the construction of complex heterocyclic scaffolds. The ability to introduce diverse functionalities through sequential nucleophilic aromatic substitution reactions has cemented its role in the discovery and development of novel therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for new and more effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is set to increase, promising further innovations in the field of medicinal chemistry.

References

Methodological & Application

synthesis of 4,6-Dichloro-5-nitropyrimidine from 4,6-dihydroxy-5-nitropyrimidine

Application Note: Synthesis of 4,6-Dichloro-5-nitropyrimidine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of this compound, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine (B14392) using phosphoryl chloride (POCl₃).[2] Two distinct protocols are presented, utilizing different amine bases as catalysts, along with a summary of reaction parameters and a visual workflow to guide researchers.

Chemical Reaction Scheme

The overall reaction transforms the dihydroxy pyrimidine (B1678525) into its dichloro derivative through nucleophilic substitution.

Caption: Chemical transformation of 4,6-dihydroxy-5-nitropyrimidine.

Quantitative Data Summary

The choice of base and reaction conditions significantly impacts the reaction outcome. The following table summarizes key quantitative data from two established protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 4,6-dihydroxy-5-nitropyrimidine (25 g) | 5-nitro-4,6-dihydroxypyrimidine (500 g) |

| Chlorinating Agent | Phosphoryl Chloride (96 mL) | Phosphoryl Chloride (2000 mL) |

| Base / Catalyst | N,N-Dimethylaniline (32.6 mL) | Diisopropylethylamine (DIPEA) (2000 mL) |

| Temperature | 125-130 °C | 6 °C (initial), then 100 °C |

| Reaction Time | 1 hour | 5 hours |

| Reported Yield | 70% | 97% |

| Reported Purity | Not specified, purified by column chromatography | > 98% |

| Reference | ChemicalBook[3] | Patent CN110407757[2] |

Experimental Protocols

Safety Precaution: Phosphoryl chloride is highly corrosive and reacts violently with water. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 1: Synthesis using N,N-Dimethylaniline

This protocol is adapted from a procedure described in ChemicalBook and is suitable for a moderate scale synthesis.[3]

Materials:

-

4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol)

-

Phosphoryl chloride (POCl₃) (96 mL, 1056 mmol)

-

N,N-Dimethylaniline (32.6 mL, 246 mmol)

-

Ice (300 g)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a suspension of 4,6-dihydroxy-5-nitropyrimidine (25 g) in phosphoryl chloride (96 mL), add N,N-dimethylaniline (32.6 mL).[3]

-

Heat the reaction mixture in an oil bath to 125 °C.[3]

-

Increase the temperature to 130 °C and maintain for 1 hour.[3]

-

After the reaction is complete, cool the mixture and remove the excess phosphoryl chloride by evaporation under reduced pressure.[3]

-

Slowly and carefully pour the resulting residue onto 300 g of crushed ice with stirring.[3]

-

Collect the solid that forms by filtration.[3]

-

Extract the filtrate with diethyl ether.[3]

-

Combine the organic layers and wash sequentially with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Remove the solvent by evaporation.[3]

Purification:

-

Purify the crude residue by fast column chromatography using dichloromethane as the eluent to yield this compound as a light brown solid (Expected yield: ~21.5 g, 70%).[3]

Protocol 2: High-Yield Synthesis using Diisopropylethylamine (DIPEA)

This protocol, adapted from patent CN110407757, is designed for a larger scale and reports a significantly higher yield.[2]

Materials:

-

5-nitro-4,6-dihydroxypyrimidine (500 g)

-

Phosphoryl chloride (POCl₃) (2000 mL)

-

Diisopropylethylamine (DIPEA) (2000 mL)

-

Crushed ice (5 kg)

-

Ethyl acetate (B1210297) (2000 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate

Procedure:

-

Disperse 5-nitro-4,6-dihydroxypyrimidine (500 g) in phosphoryl chloride (2000 mL).[2]

-

Cool the mixture to 6 °C in an ice bath.[2]

-

Add diisopropylethylamine (2000 mL) dropwise. The addition is exothermic and may produce white smoke.[2]

-

After the addition is complete, raise the temperature to 100 °C and maintain the reaction for 5 hours.[2]

-

Cool the mixture to 25 °C and concentrate under reduced pressure to remove excess phosphoryl chloride.[2]

-

Slowly pour the reaction residue into 5 kg of crushed ice and stir for approximately 1 hour.[2]

-

Extract the mixture with ethyl acetate (2000 mL).[2]

-

Adjust the pH of the aqueous layer to neutral with a saturated sodium bicarbonate solution.[2]

-

Wash the organic layer once with a saturated sodium chloride solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.[2]

Purification:

-

The resulting product, this compound, is reported to have a purity greater than 98% and a yield of 97% (Expected mass: ~600 g) without requiring column chromatography.[2]

General Experimental Workflow

The following diagram illustrates the general sequence of operations for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Role of Phosphorus Oxychloride in the Synthesis of Chlorinated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning the use of phosphorus oxychloride in the synthesis of chlorinated pyrimidine (B1678525) derivatives, which are pivotal intermediates in the development of pharmaceuticals and agrochemicals. A common misconception involves the direct reaction of 4,6-dichloro-5-nitropyrimidine with phosphorus oxychloride. Search results indicate that this compound is, in fact, synthesized from 4,6-dihydroxy-5-nitropyrimidine (B14392) using phosphorus oxychloride as a chlorinating agent. This process is a cornerstone in the production of versatile chemical building blocks.

Furthermore, this document will explore the synthesis of the related compound, 2,4,6-trichloro-5-nitropyrimidine (B1334791), which also utilizes phosphorus oxychloride. These compounds are of significant interest due to their enhanced reactivity, allowing for a wide range of chemical modifications essential for the creation of novel bioactive molecules.[1] The protocols and data presented herein are compiled from established chemical literature to aid researchers in their synthetic endeavors.

I. Synthesis of this compound

The conversion of 4,6-dihydroxy-5-nitropyrimidine to this compound is a critical step for subsequent functionalization. The hydroxyl groups of the starting material are replaced by chlorine atoms through the action of phosphorus oxychloride, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline or N-ethyl-N,N-diisopropylamine.[2][3]

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using N,N-Dimethylaniline [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-nitropyrimidine (25 g, 160 mmol) in phosphorus oxychloride (96 mL, 1056 mmol).

-

Addition of Catalyst: To this suspension, carefully add N,N-dimethylaniline (32.6 mL, 246 mmol).

-

Heating: Heat the reaction mixture in an oil bath to 125 °C, and then increase the temperature to 130 °C and maintain for 1 hour.

-

Work-up:

-

After the reaction is complete, remove the excess phosphorus oxychloride by evaporation under reduced pressure.

-

Slowly pour the residue onto crushed ice (300 g).

-

Collect the resulting solid by filtration.

-

Extract the filtrate with ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent by evaporation and purify the residue by flash column chromatography using dichloromethane (B109758) as the eluent to yield this compound as a light brown solid.

Protocol 2: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [4]

This protocol describes the chlorination of a related pyrimidine derivative, highlighting the general applicability of phosphorus oxychloride.

-

Reaction Setup: In a suitable reaction vessel, place 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.

-

Chlorination: Add excess phosphorus oxychloride, which serves as both the reactant and the solvent.

-

Catalysis: Add a small amount of N,N-dimethylaniline as a catalyst.

-

Heating: Heat the mixture to reflux (100-110 °C).

-

Work-up and Purification: Following the reaction, the mixture is hydrolyzed, extracted with ethyl acetate, dried, and the product is precipitated and purified.

Data Presentation

| Parameter | Protocol 1[3] | Protocol 2 (related compound)[4] |

| Starting Material | 4,6-dihydroxy-5-nitropyrimidine | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine |

| Chlorinating Agent | Phosphorus oxychloride | Phosphorus oxychloride |

| Catalyst | N,N-dimethylaniline | N,N-dimethylaniline |

| Solvent | Phosphorus oxychloride | Phosphorus oxychloride |

| Reaction Temperature | 125-130 °C | 100-110 °C (Reflux) |

| Reaction Time | 1 hour | Not specified |

| Yield | 70% | 40-80% |

| Product | This compound | 4,6-dichloro-2-methylthio-5-nitropyrimidine |

| ¹H NMR (DMSO-d₆) | δ 8.3 (s, 1H, Ar) | Not available |

II. Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

The synthesis of 2,4,6-trichloro-5-nitropyrimidine represents a further chlorination of the pyrimidine ring. While a direct reaction from this compound is not explicitly detailed in the provided search results, the synthesis of the parent compound, 2,4,6-trichloropyrimidine (B138864), from barbituric acid using phosphorus oxychloride is well-established and provides a relevant synthetic strategy.[5][6][7][8] This suggests that under forcing conditions, further chlorination of a dichloropyrimidine might be achievable.

Experimental Workflow

Caption: General workflow for 2,4,6-trichloropyrimidine synthesis.

Key Considerations for Chlorination Reactions with Phosphorus Oxychloride

-

Catalyst: Tertiary amines like N,N-dimethylaniline or N,N-diethylaniline are often used to catalyze the chlorination of hydroxyl groups on the pyrimidine ring.[5][6][9]

-

Temperature: The reaction temperature is a critical parameter and is typically elevated, often in the range of 100-140 °C.[3][4][7]

-

Stoichiometry: Phosphorus oxychloride is frequently used in large excess, serving as both a reagent and a solvent.[3][4]

-

Work-up: The work-up procedure is crucial for isolating the product and removing excess phosphorus oxychloride and its byproducts. This often involves careful quenching with ice and subsequent extraction.[3]

III. Applications in Drug Development and Research

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules.[1] Their utility stems from the reactive nature of the chlorine atoms, which can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.

Areas of Application:

-

Pharmaceutical Development: These compounds serve as key building blocks for synthesizing pharmaceuticals, including those with potential applications in treating bacterial infections and cancer.[1]

-

Agrochemicals: They are utilized in the formulation of herbicides and fungicides.[1]

-

Biochemical Research: Researchers use these compounds in studies involving nucleic acid interactions to understand genetic processes and identify potential therapeutic targets.[1]

Conclusion